3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine
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Overview
Description
3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine is an organic amino compound and a member of benzenes.
Scientific Research Applications
1. NMDA Receptor Antagonists
3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, a related compound, represents a new class of diphenylpropylamine NMDA receptor antagonists. This compound and its radiolabelled ligand, synthesized from 3,3′-difluorobenzophenone, exhibit potential applications in neuroscience research (Moe et al., 1998).
2. Neurokinin-1 Receptor Antagonism
Compounds structurally related to 3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine have been found to exhibit high affinity as orally active neurokinin-1 receptor antagonists. These compounds are effective in pre-clinical tests for emesis and depression, showing significant relevance in pharmacological research (Harrison et al., 2001).
3. Sigma 2 Ligand Affinity
Research on 3-(omega-aminoalkyl)-1H-indoles, which include this compound, has demonstrated high affinity for both sigma 1 and sigma 2 binding sites. These compounds also show affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors, highlighting their importance in receptor binding studies (Perregaard et al., 1995).
4. Potential Central Nervous System Agents
Spiro[isobenzofuran-1(3H),4'-piperidines], a class of compounds including the this compound, have shown significant potential as central nervous system depressants. These compounds, with variations in their structure, have been evaluated for their potency and effects on the nervous system (Allen et al., 1978).
5. Antibacterial Activity
Studies on 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamines, closely related to the target compound, have revealed that their derivatives possess significant antibacterial activity. These findings underscore the potential of such compounds in the development of new antibacterial agents (Arutyunyan et al., 2017).
Properties
Molecular Formula |
C18H17FN2O |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)-5-isocyano-3H-2-benzofuran-1-yl]propan-1-amine |
InChI |
InChI=1S/C18H17FN2O/c1-21-16-7-8-17-13(11-16)12-22-18(17,9-2-10-20)14-3-5-15(19)6-4-14/h3-8,11H,2,9-10,12,20H2 |
InChI Key |
MKBRBMQWWXUBRC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)C(OC2)(CCCN)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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